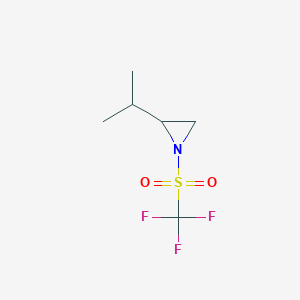
3-(Aminomethyl)-4-ethylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Aminomethyl)-4-ethylaniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of an amino group attached to a benzene ring, with an ethyl group at the para position relative to the amino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-4-ethylaniline can be achieved through several methods. One common approach involves the reduction of the corresponding nitro compound, 3-(Nitromethyl)-4-ethylaniline, using hydrogen gas in the presence of a palladium catalyst. This reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure.
Another method involves the Mannich reaction, where formaldehyde, a primary or secondary amine, and a compound containing an active hydrogen atom (such as a ketone) react to form the desired product. This reaction is typically carried out in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of this compound often involves large-scale reduction processes using catalytic hydrogenation. The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product. Common catalysts include palladium on carbon (Pd/C) and Raney nickel.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Aminomethyl)-4-ethylaniline undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be further reduced to form corresponding amines.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of halogenated or alkylated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is commonly used.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or alkylated derivatives.
Applications De Recherche Scientifique
3-(Aminomethyl)-4-ethylaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.
Industry: Utilized in the production of dyes, pigments, and polymers.
Mécanisme D'action
The mechanism of action of 3-(Aminomethyl)-4-ethylaniline involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Aminomethyl)-4-methylaniline: Similar structure but with a methyl group instead of an ethyl group.
3-(Aminomethyl)-4-propylaniline: Similar structure but with a propyl group instead of an ethyl group.
3-(Aminomethyl)-4-isopropylaniline: Similar structure but with an isopropyl group instead of an ethyl group.
Uniqueness
3-(Aminomethyl)-4-ethylaniline is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. The ethyl group can affect the compound’s solubility, stability, and interactions with other molecules, making it distinct from its analogs.
Propriétés
Numéro CAS |
200281-28-3 |
|---|---|
Formule moléculaire |
C9H14N2 |
Poids moléculaire |
150.22 g/mol |
Nom IUPAC |
3-(aminomethyl)-4-ethylaniline |
InChI |
InChI=1S/C9H14N2/c1-2-7-3-4-9(11)5-8(7)6-10/h3-5H,2,6,10-11H2,1H3 |
Clé InChI |
JTKLWLKATVDILB-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C=C(C=C1)N)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



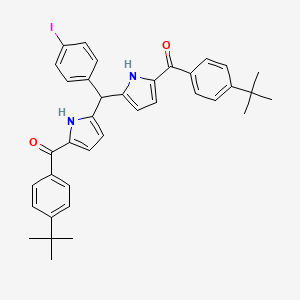


![1H-Furo[3,4-c]pyrrole-1,4(5H)-dione, 3,6-diphenyl-](/img/structure/B12568097.png)

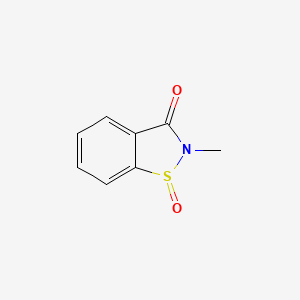
![Hexakis[tert-butyl(dimethyl)silyl]trisilirane](/img/structure/B12568109.png)
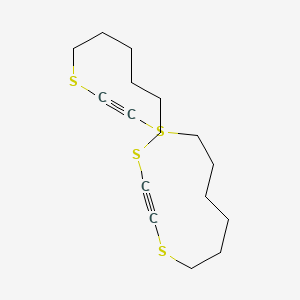
![(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)(3,5-diaminophenyl)methanone](/img/structure/B12568119.png)
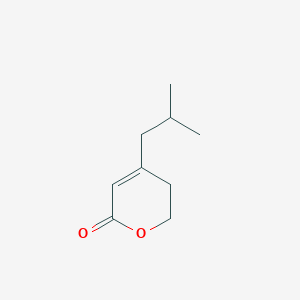
![2-[(Chloroacetyl)oxy]ethyl N-ethyl-N-(3-methylphenyl)-beta-alaninate](/img/structure/B12568124.png)

